1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline (FTHIQ) is a novel compound belonging to the family of isoquinoline derivatives. It was first synthesized in the early 2000s and has since been the subject of numerous scientific studies. FTHIQ has been found to possess a range of interesting properties, including anticonvulsant, analgesic, and anti-inflammatory activities. This review aims to provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for FTHIQ.
Scientific Research Applications
Medicinal Chemistry: Antiviral and Antimicrobial Agents
The compound’s structural similarity to indole derivatives, which are known for their biological activities, suggests potential in the development of antiviral and antimicrobial agents . Its incorporation into larger heterocyclic frameworks could lead to novel treatments for infectious diseases.
Pharmacology: Neuroprotective Therapies
Given the biological potential of related indole derivatives, this compound may serve as a precursor in synthesizing neuroprotective agents . Research could explore its efficacy in preventing or slowing the progression of neurodegenerative diseases.
Biochemistry: Enzyme Inhibition Studies
The fluorophenyl group within the compound’s structure could interact with specific enzymes, making it a candidate for studying enzyme inhibition . This application is crucial for understanding disease mechanisms and developing targeted therapies.
Materials Science: Organic Electronic Materials
Compounds with a fluorophenyl moiety have been utilized in the synthesis of organic electronic materials due to their ability to alter electronic properties . This compound could be investigated for its potential use in organic light-emitting diodes (OLEDs) or as a component in photovoltaic cells.
Chemical Synthesis: Building Blocks for Heterocyclic Compounds
The compound can act as a building block for synthesizing various heterocyclic compounds, which are integral to many pharmaceuticals and agrochemicals . Its versatility in chemical reactions makes it valuable for creating complex molecular architectures.
Analytical Chemistry: Chromatographic Standards
Due to its unique structure, “1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline” could be used as a standard in chromatographic analysis to calibrate and ensure the accuracy of analytical methods . This application is essential for quality control in pharmaceutical manufacturing.
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives are known to interact with their targets, leading to a variety of biological effects .
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to affect a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds, such as indole derivatives, are known to have diverse biological activities, suggesting that this compound may also have a wide range of effects .
properties
IUPAC Name |
1-(2-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN/c16-14-8-4-3-7-13(14)15-12-6-2-1-5-11(12)9-10-17-15/h1-8,15,17H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLVIBQCSXFNNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.